N-(2,5-dichlorophenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,5-dichlorophenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is a useful research compound. Its molecular formula is C18H13Cl2N3O2 and its molecular weight is 374.22. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antibacterial Properties
- Novel thiazolidinone and acetidinone derivatives of the compound showed antimicrobial activity against different microorganisms (Mistry, Desai, & Intwala, 2009).
- Derivatives of this compound, including 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones, were prepared and evaluated for their antimicrobial activities, showing good activity compared with standard drugs (Patel & Shaikh, 2011).
- A range of acetamides, including 4-oxo-thiazolidines and 2-oxo-azetidines, were synthesized and tested for antibacterial activity against gram-positive and gram-negative bacteria, with most compounds showing moderate to good activity (Desai, Shah, Bhavsar, & Saxena, 2008).
Synthesis and Structural Analysis
- The compound's derivatives exhibit various biological activities, including analgesic, antibacterial, and anti-inflammatory properties. Studies on their molecular conformations and hydrogen bonding have been conducted to better understand their structural and functional characteristics (Narayana, Yathirajan, Rathore, & Glidewell, 2016).
- Quantum chemical calculations have been performed on similar compounds to understand their conformation, vibrational spectroscopic, electronic, and thermodynamic properties, which are essential for further applications (Choudhary, Agarwal, Gupta, & Tandon, 2014).
Biological Screening and Applications
- Some derivatives of the compound have been synthesized and screened for various biological activities, including antibacterial, antifungal, and anthelmintic activities. Molecular docking studies have also been conducted to explore their potential as medicinal agents (Khan, Sreenivasa, Govindaiah, & Chandramohan, 2019).
- Vibrational spectroscopy and quantum mechanical studies on analogs of the compound have been carried out to explore ligand-protein interactions and potential photovoltaic efficiency, indicating its versatility in different scientific applications (Mary, Yalcin, Mary, Resmi, Thomas, Önkol, Kasap, & Yildiz, 2020).
Properties
IUPAC Name |
N-(2,5-dichlorophenyl)-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2N3O2/c19-13-6-7-14(20)16(10-13)21-17(24)11-23-18(25)9-8-15(22-23)12-4-2-1-3-5-12/h1-10H,11H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DITVUXUHKDPCPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=C(C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.